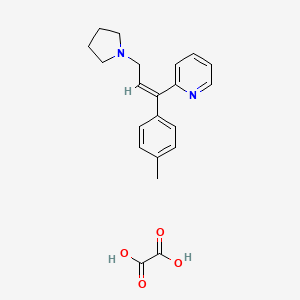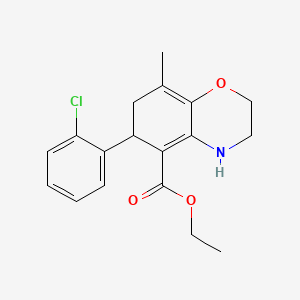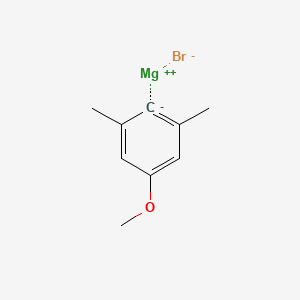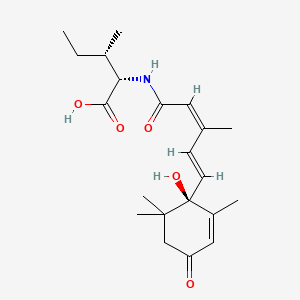
6,7-Dibromo-1,4-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-1,4-dihydroanthracene is an organic compound with the molecular formula C14H10Br2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the anthracene ring system. It is used as an intermediate in the synthesis of various acenes and acene derivatives, which have applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,4-dihydroanthracene typically involves the bromination of 1,4-dihydroanthracene. One common method is the reaction of 1,4-dihydroanthracene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the dissolution of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dibromo-1,4-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1,4-dihydroanthracene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 1,4-Dihydroanthracene.
Applications De Recherche Scientifique
6,7-Dibromo-1,4-dihydroanthracene is used in several scientific research applications:
Organic Electronics: It serves as a precursor for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-1,4-dihydroanthracene involves its ability to undergo various chemical transformations. The bromine atoms at the 6 and 7 positions make the compound highly reactive towards nucleophiles, oxidizing agents, and reducing agents. These reactions lead to the formation of different products with distinct chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dibromoanthracene: Another brominated derivative of anthracene with bromine atoms at the 9 and 10 positions.
1,4-Dibromoanthracene: Bromine atoms are located at the 1 and 4 positions of the anthracene ring.
2,3-Dibromoanthracene: Bromine atoms are located at the 2 and 3 positions of the anthracene ring.
Uniqueness
6,7-Dibromo-1,4-dihydroanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. This positioning allows for selective functionalization and the synthesis of unique derivatives that are not easily accessible from other brominated anthracenes .
Propriétés
Formule moléculaire |
C14H10Br2 |
|---|---|
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
6,7-dibromo-1,4-dihydroanthracene |
InChI |
InChI=1S/C14H10Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-2,5-8H,3-4H2 |
Clé InChI |
UXQHFXWEKCUBAE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2=C1C=C3C=C(C(=CC3=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methylphosphonic acid](/img/structure/B15294742.png)




![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)



